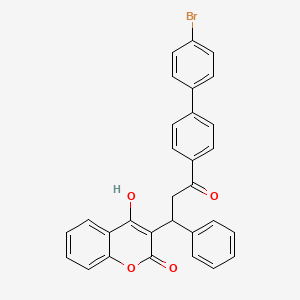

3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone . Key synonyms include:

- 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one

- 3-(3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2H-chromen-2-one

- Coumarin, 3-[α-[p-(p-bromophenyl)phenacyl]benzyl]-4-hydroxy-

| CAS Number | EINECS | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 28614-07-5 | 249-106-0 | C30H21BrO4 | 525.39 g/mol |

The structure comprises a 2-benzopyrone (coumarin) core substituted at position 3 with a brominated biphenyl-phenylpropyl ketone chain.

Crystallographic Analysis of Biphenyl-Coumarin Hybrid Architecture

While direct crystallographic data for this compound are unavailable, insights can be drawn from related biphenyl-coumarin systems:

Biphenyl Packing and Conformation

- The brominated biphenyl moiety likely adopts a planar or slightly twisted geometry, depending on intermolecular interactions. Biphenyl groups often exhibit torsion angles influenced by steric and electronic factors.

- In similar hybrids (e.g., biphenyl-PMO systems), biphenyl groups participate in π–π stacking or van der Waals interactions, stabilizing crystal lattices.

Coumarin Core Interactions

- The hydroxyl group at position 4 of the coumarin may form intramolecular hydrogen bonds with the carbonyl oxygen, as observed in 3-nitro-4-hydroxycoumarin.

- Intermolecular hydrogen bonding between coumarin hydroxyl groups and adjacent molecules could drive crystalline packing, analogous to 7-hydroxy-4-methylcoumarin monohydrate.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

- Broad O–H stretch (3200–3500 cm⁻¹) from the phenolic hydroxyl group.

- C=O stretch (1650–1750 cm⁻¹) corresponding to the coumarin lactone and ketone groups.

- C–Br stretch (~600 cm⁻¹) for the brominated biphenyl moiety.

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Coumarin O–H (phenolic) | 5.5–6.5 (broad) | Singlet |

| Biphenyl aromatic | 7.0–7.5 | Multiplet |

| Propyl chain (CH2) | 2.5–3.0 | Triplet/Quartet |

Note: Specific assignments require experimental validation.

Mass Spectrometry

The molecular ion peak at m/z 525.39 (C30H21BrO4) would dominate the spectrum. Fragmentation patterns may include loss of Br (–79) or cleavage of the ketone linkage.

Conformational Analysis Through Computational Molecular Modeling

Computational studies of biphenyl-coumarin hybrids reveal:

- Torsion Angle Optimization

- Electronic Distribution

- Molecular Dynamics

- Flexibility in the propyl chain allows rotation, modulating interactions between the biphenyl and coumarin moieties.

Properties

IUPAC Name |

3-[3-[4-(4-bromophenyl)phenyl]-3-oxo-1-phenylpropyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21BrO4/c31-23-16-14-20(15-17-23)19-10-12-22(13-11-19)26(32)18-25(21-6-2-1-3-7-21)28-29(33)24-8-4-5-9-27(24)35-30(28)34/h1-17,25,33H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUKHUIJBDEIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5OC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951277 | |

| Record name | 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28614-07-5 | |

| Record name | 3-[3-(4′-Bromo[1,1′-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28614-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028614075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula and CAS number 28614-07-5, is part of a larger class of compounds known for their medicinal properties, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial effects.

The compound's structural characteristics are significant in understanding its biological activity. The presence of the bromo substituent on the biphenyl moiety enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C30H21BrO4 |

| Molecular Weight | 525.39 g/mol |

| CAS Number | 28614-07-5 |

| Synonyms | 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-oxo-1-phenylpropyl]-4-hydroxy-2H-chromen-2-one |

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties. Research indicates that derivatives like this compound may inhibit vitamin K epoxide reductase, which is crucial in the synthesis of clotting factors. A study highlighted the structure-activity relationship (SAR) of coumarin derivatives, noting that specific substitutions enhance anticoagulant potency .

Anticancer Properties

The compound has shown promise in anticancer research. Coumarin derivatives have been observed to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cancer growth . In vitro studies have indicated that such compounds can inhibit tumor growth by targeting specific oncogenic pathways.

Antimicrobial Activity

Research has demonstrated that certain coumarin derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes. For instance, studies have shown that coumarins can act against both Gram-positive and Gram-negative bacteria by interfering with their metabolic processes .

Case Studies

Several case studies have been conducted to evaluate the biological activity of coumarin derivatives:

- Anticoagulant Study : A comparative analysis of various coumarin derivatives demonstrated that modifications at the phenolic hydroxyl group significantly enhanced anticoagulant activity compared to standard drugs like warfarin .

- Anticancer Efficacy : A recent investigation into the anticancer potential of this compound revealed its ability to induce apoptosis in human breast cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antimicrobial Effects : In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Functional Group Differences:

- The target compound has a 3-oxo group , while bromadiolone features a 3-hydroxy group . This difference influences polarity and metabolic stability, with hydroxylated analogs generally exhibiting enhanced bioactivity .

- Difethialone replaces the coumarin oxygen with sulfur (benzothiopyran core), enhancing lipophilicity and resistance to metabolic degradation .

Substituent Variations:

- Bromadiolone and the target compound share the 4'-bromobiphenyl moiety, which enhances binding affinity to vitamin K epoxide reductase (VKOR), a key target in anticoagulant activity .

- Difethialone incorporates a tetralin group , extending its half-life and potency compared to coumarin-based compounds .

Table 2: Pharmacological and Toxicological Profiles

Key Findings:

Potency Trends:

- Difethialone > Bromadiolone > Warfarin. The sulfur atom and tetralin group in difethialone contribute to its superior potency and persistence .

- Bromadiolone’s 3-hydroxy group enhances bioavailability compared to the 3-oxo analog, which may explain its broader commercial use .

Toxicity and Bioaccumulation:

Table 3: Regulatory Status and Handling

Key Notes:

Preparation Methods

Synthesis of 4-Hydroxy-2-benzopyrone Core

The benzopyrone core (coumarin structure) is commonly synthesized via the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-ketoesters. In this case, 4-hydroxycoumarin is prepared as the starting scaffold.

Introduction of the 3-Oxo-1-phenylpropyl Side Chain

The 3-position of the benzopyrone is functionalized by an acylation reaction. This is often achieved by reacting 4-hydroxycoumarin with phenacyl bromide or related phenyl-substituted α-bromo ketones under basic conditions, leading to the formation of the 3-(3-oxo-1-phenylpropyl) substituent.

Coupling with 4'-Bromo(1,1'-biphenyl)-4-yl Moiety

The key step involves the coupling of the 3-oxo-1-phenylpropyl intermediate with the 4'-bromo-substituted biphenyl group. This can be achieved via:

- Cross-coupling reactions such as Suzuki or Stille coupling if a boronic acid or stannane derivative of the biphenyl is available.

- Alternatively, nucleophilic addition or aldol condensation strategies may be employed if the biphenyl group is introduced as a ketone or aldehyde derivative.

The presence of the bromine atom at the 4' position on the biphenyl ring allows for selective functionalization and facilitates cross-coupling reactions.

Reaction Conditions and Catalysts

- Acidic or basic catalysts are used depending on the step (e.g., sulfuric acid for Pechmann condensation, potassium carbonate for acylation).

- Palladium catalysts (Pd(PPh3)4 or Pd(OAc)2) are typical for Suzuki or Stille cross-coupling reactions.

- Solvents such as DMF, THF, or toluene are commonly employed.

- Reaction temperatures vary from room temperature to reflux conditions (80–120°C) depending on the step.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).

- Characterization includes melting point determination (~190°C), NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Pechmann condensation | Phenol derivative + β-ketoester | Acid catalyst (H2SO4) | Ethanol or Acetic acid | 80–100°C | 70–85 | Forms 4-hydroxycoumarin core |

| 2. Acylation at 3-position | 4-hydroxycoumarin + phenacyl bromide | Base (K2CO3 or NaH) | DMF or acetone | Room temp to reflux | 65–80 | Introduces 3-oxo-1-phenylpropyl group |

| 3. Coupling with biphenyl | 3-(3-oxo-1-phenylpropyl)-4-hydroxycoumarin + 4'-bromo-biphenyl derivative | Pd catalyst (Pd(PPh3)4), base (K3PO4) | Toluene or THF | 80–110°C | 60–75 | Forms final compound |

Research Findings and Optimization

- The choice of base and solvent critically affects the yield and purity of the acylation step.

- Palladium-catalyzed cross-coupling reactions provide good regioselectivity and functional group tolerance for attaching the biphenyl moiety.

- Bromine substitution at the 4' position enhances reactivity in coupling reactions but requires careful handling due to potential toxicity and environmental concerns.

- Optimization of reaction time and temperature improves overall yield and reduces side products.

Q & A

Q. Purity Optimization :

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times against standards .

Basic: Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

Answer:

Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., biphenyl coupling, ketone protons) .

- HRMS : High-resolution mass spectrometry for molecular formula validation (C₃₀H₂₁BrO₄, [M+H]⁺ = 525.06) .

- FT-IR : Verify carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches .

Q. Resolving Conflicts :

- Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography if available).

- Re-examine sample preparation (e.g., solvent impurities, hydration effects) .

Advanced: How should researchers design experiments to study the environmental fate of this compound?

Answer:

Experimental Design :

- Soil/Water Compartments : Use spiked soil/water systems under controlled pH (5–9) and temperature (10–30°C) to simulate natural conditions .

- Degradation Studies : Monitor hydrolysis (aqueous buffers) and photolysis (UV light exposure) over 30 days.

- Analytical Methods : Employ LC-MS/MS for trace quantification (detection limit: 0.1 ppb) and isotope labeling to track transformation pathways .

Q. Data Interpretation :

- Apply kinetic models (e.g., first-order decay) to estimate half-lives.

- Use PCA (principal component analysis) to correlate degradation rates with environmental variables .

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition) be systematically addressed?

Answer:

Methodological Approach :

Standardize Assays : Use consistent enzyme sources (e.g., recombinant human vs. murine) and buffer conditions (pH 7.4, 25°C) .

Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility.

Control Compounds : Include positive controls (e.g., warfarin for anticoagulant studies) to validate assay sensitivity .

Q. Resolving Discrepancies :

- Conduct meta-analysis of published data to identify confounding variables (e.g., solvent effects from DMSO).

- Validate findings using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

Advanced: What strategies are effective for assessing the compound’s stability under varying experimental conditions?

Answer:

Stability Protocols :

- Thermal Stability : Incubate at 40°C for 1 month (ICH Q1A guidelines) and monitor degradation via HPLC .

- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) and analyze for peroxide adducts using LC-HRMS .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. Data Analysis :

- Quantify degradation products (>0.1% threshold) and assign structures via tandem MS/MS.

- Use Arrhenius plots to predict shelf-life under long-term storage conditions .

Advanced: How can researchers investigate the compound’s interaction with biomacromolecules (e.g., serum albumin)?

Answer:

Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at varying concentrations (1–100 μM) .

- Molecular Docking : Use software like AutoDock Vina to predict binding sites, followed by mutagenesis (e.g., Trp214Ala in albumin) to validate .

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding (far-UV CD, 190–250 nm) .

Q. Contradiction Management :

- Compare results across techniques (e.g., SPR vs. ITC) to rule out artifacts.

- Replicate studies in physiological buffers (e.g., PBS vs. Tris-HCl) to assess environmental dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.